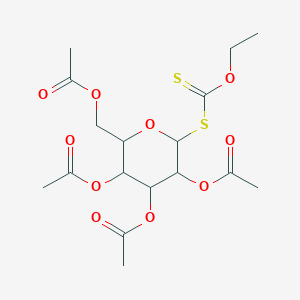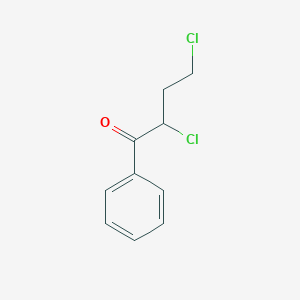
2,4-Dichloro-1-phenylbutan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloro-1-phenylbutan-1-one (DCPB) is a chemical compound that has gained attention in the scientific community due to its potential applications in research. It is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 233.1 g/mol. DCPB is a derivative of phenylbutanone and is commonly used as an intermediate in the synthesis of pharmaceuticals and other organic compounds.
Mécanisme D'action
The mechanism of action of 2,4-Dichloro-1-phenylbutan-1-one is not fully understood, but it is believed to act as an inhibitor of enzymes involved in the biosynthesis of prostaglandins. Prostaglandins are lipid compounds that play a role in inflammation and pain. By inhibiting their production, 2,4-Dichloro-1-phenylbutan-1-one may have anti-inflammatory and analgesic effects.
Effets Biochimiques Et Physiologiques
Studies have shown that 2,4-Dichloro-1-phenylbutan-1-one has a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have antitumor activity in vitro and in vivo. Additionally, 2,4-Dichloro-1-phenylbutan-1-one has been shown to have antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2,4-Dichloro-1-phenylbutan-1-one in lab experiments is its versatility. It can be used as an intermediate in the synthesis of a variety of compounds, making it a useful tool for drug development. Additionally, 2,4-Dichloro-1-phenylbutan-1-one is relatively easy to synthesize and is commercially available.
One limitation of using 2,4-Dichloro-1-phenylbutan-1-one in lab experiments is its potential toxicity. Studies have shown that 2,4-Dichloro-1-phenylbutan-1-one can be toxic to cells at high concentrations. Additionally, its mechanism of action is not fully understood, which could limit its potential applications.
Orientations Futures
There are several potential future directions for research involving 2,4-Dichloro-1-phenylbutan-1-one. One area of focus could be in the development of new pharmaceuticals. 2,4-Dichloro-1-phenylbutan-1-one could be used as an intermediate in the synthesis of drugs with anti-inflammatory, analgesic, or antitumor properties.
Another potential future direction could be in the study of 2,4-Dichloro-1-phenylbutan-1-one's mechanism of action. Further research could help to elucidate the biochemical and physiological effects of 2,4-Dichloro-1-phenylbutan-1-one and could lead to the development of new drugs with similar mechanisms of action.
Conclusion
In conclusion, 2,4-Dichloro-1-phenylbutan-1-one is a versatile chemical compound that has potential applications in scientific research. Its synthesis method is relatively simple, and it has been studied for its potential use in the development of new pharmaceuticals. While its mechanism of action is not fully understood, studies have shown that it has anti-inflammatory, analgesic, and antitumor properties. Further research could lead to the development of new drugs with similar mechanisms of action and could help to elucidate the biochemical and physiological effects of 2,4-Dichloro-1-phenylbutan-1-one.
Applications De Recherche Scientifique
2,4-Dichloro-1-phenylbutan-1-one has been used in a variety of scientific research applications. One area of focus has been in the development of new pharmaceuticals. 2,4-Dichloro-1-phenylbutan-1-one can be used as an intermediate in the synthesis of drugs such as anti-inflammatory agents and analgesics. It has also been studied for its potential use in the treatment of cancer.
Propriétés
Numéro CAS |
103905-77-7 |
|---|---|
Nom du produit |
2,4-Dichloro-1-phenylbutan-1-one |
Formule moléculaire |
C10H10Cl2O |
Poids moléculaire |
217.09 g/mol |
Nom IUPAC |
2,4-dichloro-1-phenylbutan-1-one |
InChI |
InChI=1S/C10H10Cl2O/c11-7-6-9(12)10(13)8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
Clé InChI |
JIXUCRDJWSDLRP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C(CCCl)Cl |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C(CCCl)Cl |
Synonymes |
Butyrophenone, 2,4-dichloro- (6CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

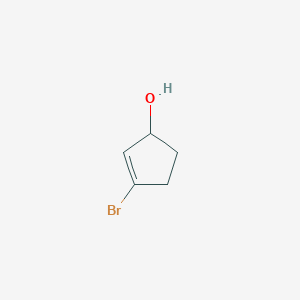
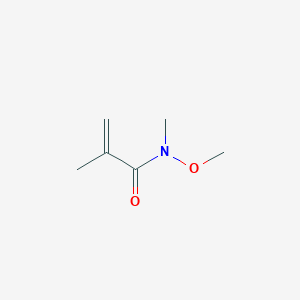
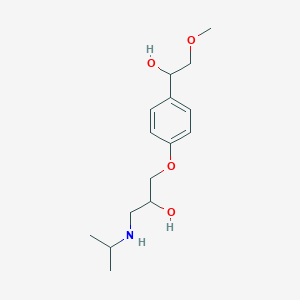
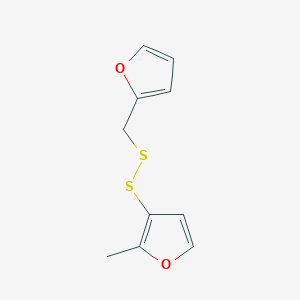
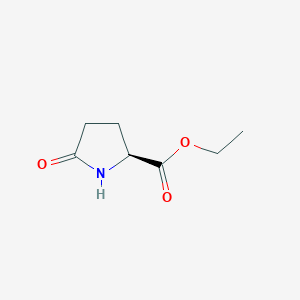
![2-Amino-8-D-Ribofuranosyl-imidazo[1,2-a]-1,3,5-triazin-4(8H)-one](/img/structure/B22167.png)
![2-[(4-Bromobenzyl)oxy]benzaldehyde](/img/structure/B22169.png)
![5-amino-1-[(6R,7R)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]imidazole-4-carboxamide](/img/structure/B22172.png)
![(2S)-2-Ethyl-8-methyl-1-thia-4,8-diazaspiro[4,5]decan-3-one](/img/structure/B22173.png)
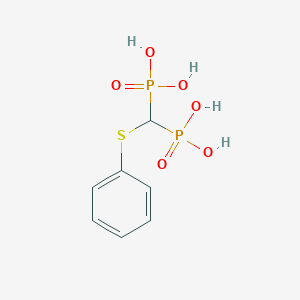
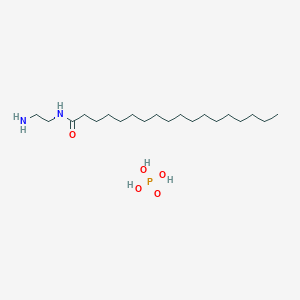
![(2E,4E)-N-[2-(4-benzhydryloxypiperidin-1-yl)ethyl]-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dienamide](/img/structure/B22179.png)
![4-[(E)-[2-[[4-(Dimethylamino)phenyl]methylideneamino]fluoren-9-ylidene]methyl]-N,N-dimethylaniline](/img/structure/B22186.png)
